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Compound of Interest

Compound Name: Pentafluorophenyl isocyanate

Cat. No.: B073828

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of pentafluorophenyl
isocyanate (PFPI), a highly reactive reagent widely used in organic synthesis, polymer
science, and bioconjugation. Its unique properties, stemming from the heavily fluorinated
aromatic ring, make it a valuable tool for creating stable carbamates and ureas.

Core Molecular Structure & Properties

Pentafluorophenyl isocyanate is characterized by an isocyanate functional group (-N=C=0)
attached to a pentafluorophenyl ring. The five electron-withdrawing fluorine atoms significantly
influence the electronic properties and reactivity of the molecule, particularly enhancing the
electrophilicity of the isocyanate carbon.[1]

A summary of its key molecular properties is presented in Table 1.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b073828?utm_src=pdf-interest
https://www.benchchem.com/product/b073828?utm_src=pdf-body
https://www.benchchem.com/product/b073828?utm_src=pdf-body
https://www.benchchem.com/product/b073828?utm_src=pdf-body
https://www.researchgate.net/figure/ray-crystal-structures-of-pentafluorophenyl-derivatives-involving-bromide-A-and_fig2_283244186
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
Chemical Formula C7FsNO

Molecular Weight 209.07 g/mol

CAS Number 1591-95-3

Appearance Colorless to pale yellow liquid

Density 1.6 g/mL at 25 °C [2]

Boiling Point 52 °C at 2 mmHg [2]

Refractive Index n20/D 1.449 [2]

SMILES (:);:F:NC1:C(F)C(F):C(F)C(F) -

InChiKey QXLDBWRLZDBVGF- -

UHFFFAOYSA-N

Molecular Geometry

As of this writing, a definitive X-ray crystal structure for pentafluorophenyl isocyanate has not
been reported in publicly accessible databases. Therefore, the bond lengths and angles
presented in Table 2 are estimations derived from computational models and data from
analogous structures, such as hexafluorobenzene and phenyl isocyanate. These values
provide a reliable approximation of the molecule's geometry.
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Parameter Bond/Angle Estimated Value Basis of Estimation

Averaged from
Bond Lengths C-F (aromatic) ~1.33 A fluorobenzene

derivatives

Standard aromatic C-

C-C (aromatic) ~1.39 A
C bond
Similar to phenyl
C-N (isocyanate) ~1.35 A _ pheny
isocyanate
Similar to phenyl
N=C (isocyanate) ~1.20 A , pheny
isocyanate
Similar to phenyl
C=0 (isocyanate) ~1.17 A _ pheny
isocyanate
) Ideal sp? hybridization
Bond Angles C-C-C (aromatic) ~120° ) ]
in a benzene ring
Similar to phenyl
C-N=C ~135° :
isocyanate
Nearly linear
N=C=0 ~173° geometry of
isocyanate

Spectroscopic Characterization

The structure of pentafluorophenyl isocyanate is typically confirmed using a combination of
spectroscopic techniques. The expected data from these methods are summarized in Table 3.
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Technique Key Feature Expected Observation

Strong, sharp absorbance

Infrared (IR) -N=C=0 Asymmetric Stretch
band around 2270-2280 cm~1
Three distinct signals for

1°F NMR Fluorine Environments ortho-, meta-, and para-
fluorines
Signals for aromatic carbons

13C NMR Carbon Environments (C-F, C-N) and isocyanate
carbon

Mass Spec. (MS) Molecular lon Peak [M]* at m/z = 209.00

The most prominent feature in the IR spectrum of PFPI is the very strong and sharp absorption
band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=0) group.
This peak is highly characteristic and serves as a primary diagnostic tool for identifying the
functional group.

Wavenumber (cm~?) Assignment Intensity

~2275 -N=C=0 Asymmetric Stretch Very Strong, Sharp
~1520 C=C Aromatic Ring Stretch Medium-Strong
~1000-1200 C-F Stretch Strong

NMR spectroscopy, particularly 1°F and 3C NMR, is essential for confirming the structure of the
pentafluorophenyl ring.

e 19F NMR: Due to the symmetry of the CsFs group, three distinct fluorine environments are
expected: two ortho-fluorines, two meta-fluorines, and one para-fluorine. This results in three
signals, with coupling observed between them. The chemical shifts are highly sensitive to the
electronic environment.[4][5]

e 13C NMR: The spectrum will show signals for the aromatic carbons and the isocyanate
carbon. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling
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constants, which can sometimes complicate the spectrum.[6][7] The isocyanate carbon
typically appears in the 120-135 ppm range.[8]

Predicted Chemical

Nucleus Group Shift (8) Range Notes
(ppm)
F F-ortho -145 to -155 Referenced to CFCls
F-meta -160 to -165 Referenced to CFCls
F-para -155 to -160 Referenced to CFCls

Complex splitting due
13C C-N ~125 ]
to C-F coupling

Large 1J(C,F) couplin
C-F 135to 150 g (©F) ping
constants

Typically a shar
N=C=0 120 to 135 .yp Y P
singlet

Visualizations: Structure and Reactivity

Diagrams generated using Graphviz provide a clear visual representation of the molecule's
structure and its fundamental chemical reactivity.

Caption: 2D Structure of Pentafluorophenyl Isocyanate.
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Reactivity Pathway

The highly electrophilic carbon
in the isocyanate group is
attacked by the nucleophile.
- J

C:’entafluorophenyl Isocyanate]

(CeFsNCO)
T
[ Substituted Urea ]

(CsFsNH-CO-NHR)

Primary Amine
(R-NH-2)

Click to download full resolution via product page
Caption: Nucleophilic addition reaction of PFPI with a primary amine.

Experimental Protocols

The following sections describe generalized, standard procedures for the spectroscopic
analysis of pentafluorophenyl isocyanate.

» Objective: To identify the isocyanate functional group and other structural features.

o Methodology: A small sample of neat pentafluorophenyl isocyanate liquid is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin
film. Alternatively, for attenuated total reflectance (ATR-FTIR), a drop of the sample is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is acquired over
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a range of 4000-400 cm~1. Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1 to
achieve a high signal-to-noise ratio. A background spectrum of the clean, empty accessory is
recorded prior to sample analysis and subtracted from the sample spectrum.

o Objective: To elucidate the carbon and fluorine framework of the molecule.
o Methodology:

o Sample Preparation: Approximately 10-20 mg of pentafluorophenyl isocyanate is
dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCls, or acetone-de)
in a standard 5 mm NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS) for 13C or trichlorofluoromethane (CFCls) for 1°F, may be added if
not using the solvent signal as an internal reference.

o 183C NMR Acquisition: The spectrum is acquired on a 300-500 MHz NMR spectrometer. A
standard proton-decoupled pulse sequence is used to simplify the spectrum into singlets
(though splitting from fluorine will remain). A sufficient number of scans (e.g., 1024 or
more) and a relaxation delay (e.g., 2-5 seconds) are used to obtain good signal intensity,
especially for the quaternary carbons.

o 1%F NMR Acquisition: The 1°F spectrum is acquired on the same instrument, tuning the
probe to the fluorine frequency. As 1°F is a highly sensitive nucleus, fewer scans are
typically required compared to 3C NMR.

» Objective: To determine the molecular weight and analyze fragmentation patterns to confirm
the structure.

o Methodology:

o Sample Introduction: A dilute solution of pentafluorophenyl isocyanate in a volatile
solvent (e.g., acetonitrile or dichloromethane) is prepared.

o lonization: For a robust analysis, Electron lonization (EIl) is commonly used. The sample is
introduced into the ion source, where it is bombarded with high-energy electrons (typically
70 eV), causing ionization and fragmentation.
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o Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.
The peak with the highest m/z value corresponding to the intact molecule is the molecular
ion ([M]*), which confirms the molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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